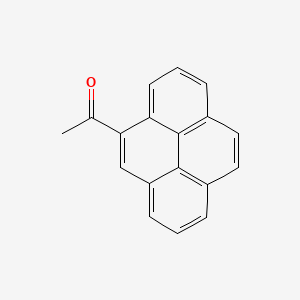

4-Acetylpyrene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-pyren-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-11(19)16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJNTECEYWTOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176785 | |

| Record name | Ethanone, 1-(4-pyrenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-47-2 | |

| Record name | Ethanone, 1-(4-pyrenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-pyrenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Photophysical Properties of 4-Acetylpyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 4-acetylpyrene and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical biology, materials science, and drug development, where pyrene-based fluorescent probes are of significant interest. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying photophysical processes.

Core Photophysical Properties of this compound Derivatives

The photophysical characteristics of pyrene and its derivatives are highly sensitive to their local environment, making them excellent fluorescent probes. The introduction of an acetyl group at the 4-position of the pyrene core creates a molecule with interesting donor-acceptor characteristics that can be further tuned by the introduction of other substituents. These modifications influence the energy of the excited states and, consequently, the absorption and emission properties.

Data Presentation

The following table summarizes the key photophysical data for a selection of this compound derivatives. This data has been compiled from various sources to provide a comparative overview.

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| 2-N,N-dimethylamino-7-acetyl-4,5,9,10-tetrahydropyrene | Cyclohexane | 388 | 420 | 2035 | 0.03 | - |

| Toluene | 394 | 450 | 3215 | 0.21 | - | |

| Chloroform | 399 | 475 | 4049 | 0.45 | - | |

| Acetonitrile | 394 | 505 | 5670 | 0.49 | - | |

| Methanol | 394 | 518 | 6195 | 0.30 | - |

Data for 2-N,N-dimethylamino-7-acetyl-4,5,9,10-tetrahydropyrene is included as a relevant derivative, though it is important to note that the partially saturated core will alter the photophysical properties compared to a fully aromatic pyrene system.[1]

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and to observe solvatochromic shifts.

Methodology:

-

Sample Preparation: Prepare stock solutions of the this compound derivative in a high-purity solvent (e.g., spectroscopic grade cyclohexane or acetonitrile). Prepare a series of dilutions in various solvents of differing polarity to a final concentration of approximately 10⁻⁶ M.

-

Absorption Measurements: Record the UV-visible absorption spectra of the solutions using a dual-beam spectrophotometer. Use the corresponding pure solvent as a reference. The wavelength of maximum absorption (λ_abs) is determined from the peak of the lowest energy absorption band.

-

Fluorescence Measurements: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum (λ_abs). The emission spectra are recorded, and the wavelength of maximum emission (λ_em) is identified.

-

Data Analysis: The Stokes shift is calculated in wavenumbers (cm⁻¹) using the following equation: Stokes Shift (cm⁻¹) = (1/λ_abs) - (1/λ_em) * 10⁷ (where λ is in nm).

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the this compound derivative. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

-

Absorbance Matching: Prepare solutions of the standard and the sample with low absorbances (typically < 0.1 at the excitation wavelength) to minimize inner filter effects. The absorbance of the sample and standard at their respective excitation wavelengths should be closely matched.

-

Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Data Analysis: The fluorescence quantum yield (Φ_F) of the sample is calculated using the following equation: Φ_F_sample = Φ_F_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

A more direct method involves the use of an integrating sphere.[2][3][4]

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ_F) of the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube).

-

Sample Excitation: Excite the sample with the pulsed laser at a wavelength corresponding to its absorption maximum.

-

Photon Counting: The detector measures the arrival time of single emitted photons relative to the excitation pulse. This process is repeated for a large number of excitation-emission cycles.

-

Data Analysis: A histogram of the photon arrival times is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to one or more exponential functions to extract the fluorescence lifetime(s).

Transient Absorption Spectroscopy

Objective: To study the properties of transient excited states, such as triplet states and charge-separated states.

Methodology (Pump-Probe Spectroscopy): [5][6]

-

Instrumentation: A typical pump-probe setup consists of a high-energy pulsed laser (the "pump") to excite the sample and a second, broad-spectrum light source (the "probe") to monitor changes in absorption.[5][7]

-

Excitation: The pump pulse excites a significant population of the sample molecules to an excited state.

-

Probing: The probe pulse, delayed in time with respect to the pump pulse, passes through the sample. The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

Data Acquisition: The difference in the absorbance spectrum of the probe before and after the pump pulse is recorded at various time delays. This provides the transient absorption spectrum.

-

Kinetic Analysis: By monitoring the decay of the transient absorption signal at a specific wavelength, the kinetics of the excited state processes can be determined.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for key experimental procedures.

Caption: Workflow for UV-Vis Absorption and Fluorescence Spectroscopy.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Caption: Workflow for Transient Absorption Spectroscopy.

This guide provides a foundational understanding of the photophysical properties of this compound derivatives and the experimental techniques used for their characterization. For more specific applications and in-depth analysis, consulting the primary literature is recommended.

References

- 1. Synthesis and photophysical studies of donor-acceptor substituted tetrahydropyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. What is Transient Absorption? Pump Probe Spectroscopy [edinst.com]

- 6. youtube.com [youtube.com]

- 7. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

Unveiling the Photophysical intricacies of Acetylpyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield and lifetime of acetylpyrene, focusing on the readily studied 1-acetylpyrene isomer due to a scarcity of data on other isomers such as 4-acetylpyrene. This document delves into the quantitative photophysical parameters, detailed experimental methodologies for their determination, and the logical workflows involved in such characterization.

Core Photophysical Data of 1-Acetylpyrene

The fluorescence quantum yield (Φf) of 1-acetylpyrene is notably sensitive to the solvent environment. The following table summarizes the fluorescence quantum yield of 1-acetylpyrene in various solvents. It is important to note that the fluorescence of 1-acetylpyrene is generally weak, a characteristic attributed to efficient intersystem crossing to the triplet state and internal conversion processes.

| Solvent | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | < 0.001 |

| 1,4-Dioxane | < 0.001 |

| Ethyl Acetate | < 0.001 |

| Acetonitrile | < 0.001 |

| Methanol | 0.002 |

| Ethanol | 0.002 |

Note on Fluorescence Lifetime:

As of the latest literature review, specific fluorescence lifetime (τf) data for 1-acetylpyrene remains elusive. Generally, for aromatic ketones with low fluorescence quantum yields, the fluorescence lifetimes are expected to be in the sub-nanosecond to a few nanoseconds range. This is a consequence of the rapid non-radiative decay pathways that compete with fluorescence emission.

Experimental Protocols

The determination of fluorescence quantum yield and lifetime requires precise and standardized procedures. Below are detailed methodologies for these key experiments.

Determination of Relative Fluorescence Quantum Yield

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a widely used technique for determining fluorescence quantum yield.

1. Materials and Instrumentation:

- Fluorometer: A steady-state fluorescence spectrometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

- UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.

- Cuvettes: 1 cm path length quartz cuvettes.

- Solvents: Spectroscopic grade solvents.

- Standard: A fluorescent standard with a known quantum yield in the same solvent as the sample. For pyrene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or anthracene in ethanol (Φf = 0.27) are common choices, depending on the excitation and emission wavelength ranges.

- 1-Acetylpyrene: High purity grade.

2. Sample Preparation:

- Prepare a series of dilute solutions of both the 1-acetylpyrene sample and the chosen standard in the desired solvent.

- The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

3. Measurement Procedure:

- Measure the UV-Vis absorption spectra of all sample and standard solutions. Record the absorbance at the chosen excitation wavelength.

- Measure the fluorescence emission spectra of all sample and standard solutions using the same excitation wavelength and instrument settings (e.g., slit widths). The emission should be recorded over the entire fluorescence band.

- Measure the fluorescence spectrum of a blank (solvent only) under the same conditions to subtract any background signal.

4. Data Analysis:

- Integrate the area under the background-corrected fluorescence emission spectra for both the sample and the standard.

- The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:

Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

1. Instrumentation:

- Pulsed Light Source: A laser diode or a picosecond pulsed laser with a high repetition rate (MHz).

- Sample Chamber: A light-tight chamber to hold the cuvette.

- Monochromator: To select the emission wavelength.

- Single-Photon Detector: A fast and sensitive detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).

- TCSPC Electronics: Including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multi-channel analyzer (MCA).

2. Sample Preparation:

- Prepare a dilute solution of 1-acetylpyrene in the desired solvent with an absorbance of around 0.1 at the excitation wavelength.

- The solution may need to be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) as dissolved oxygen can quench fluorescence and shorten the lifetime.

3. Measurement Procedure:

- The sample is excited by the pulsed light source.

- The emitted photons are collected at a 90° angle, pass through the emission monochromator, and are detected by the single-photon detector.

- The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.

- This process is repeated for a large number of excitation cycles, and a histogram of the arrival times of the photons is built up in the MCA. This histogram represents the fluorescence decay profile.

- An instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to account for the temporal spread of the excitation pulse and the detector response.

4. Data Analysis:

- The measured fluorescence decay curve is deconvoluted with the IRF.

- The deconvoluted decay is then fitted to a multi-exponential decay model to extract the fluorescence lifetime(s) (τf) and their corresponding amplitudes. For a single exponential decay, the intensity (I) as a function of time (t) is given by:

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for determining fluorescence quantum yield and lifetime.

Spectroscopic Characterization of 4-Acetylpyrene: An In-depth Technical Guide

Introduction

4-Acetylpyrene, systematically known as 1-(pyren-1-yl)ethan-1-one, is a fluorescent aromatic ketone that serves as a valuable building block in organic synthesis and a functional probe in various scientific disciplines. Its unique photophysical properties, stemming from the extended π-system of the pyrene moiety, make it a subject of significant interest for researchers in materials science, medicinal chemistry, and biotechnology. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, offering detailed experimental protocols and a summary of its key spectral data for researchers, scientists, and drug development professionals.

Spectroscopic Data

The spectroscopic signature of a molecule is a fundamental aspect of its chemical identity. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy provides a complete picture of its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the pyrene core and the methyl protons of the acetyl group. The aromatic region typically shows a complex pattern of multiplets due to the coupling between adjacent protons on the pyrene ring.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.9 | Singlet | -CH₃ (Acetyl group) |

| ~7.9 - 9.2 | Multiplet | Aromatic Protons (Pyrene ring) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~27 | -CH₃ (Acetyl group) |

| ~123 - 135 | Aromatic Carbons (Pyrene ring) |

| ~203 | C=O (Ketone) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3040 | C-H Stretch | Aromatic |

| ~1680 | C=O Stretch | Ketone |

| ~1600, 1480, 1440 | C=C Stretch | Aromatic Ring |

| ~850 | C-H Bend | Aromatic (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption bands in the UV region, corresponding to the π-π* transitions of the pyrene aromatic system.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Dichloromethane | ~340, ~280, ~240 | Data not readily available |

Fluorescence Spectroscopy

This compound is a fluorescent molecule, and its emission properties are sensitive to the solvent environment.[1]

| Parameter | Value |

| Excitation Wavelength (λex) | ~340 nm |

| Emission Wavelength (λem) | ~380 - 450 nm (Solvent dependent) |

| Quantum Yield (Φf) | Low in non-polar solvents, increases in polar solvents[2] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of solid this compound.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.1-1.0.

-

-

Spectrum Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank cuvette with the cuvette containing the this compound solution.

-

Scan the absorbance of the sample over the desired wavelength range (e.g., 200-600 nm).

-

The instrument will automatically subtract the baseline to provide the absorption spectrum of the sample.

-

Fluorescence Spectroscopy

Objective: To obtain the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

-

Excitation Spectrum Acquisition:

-

Set the emission monochromator to the wavelength of maximum fluorescence emission (if known, otherwise a preliminary emission scan is needed).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 250-380 nm) to determine the wavelengths of light that are most effective at exciting the sample.

-

-

Emission Spectrum Acquisition:

-

Set the excitation monochromator to the wavelength of maximum absorption or excitation.

-

Scan the emission monochromator over a range of longer wavelengths (e.g., 360-600 nm) to record the fluorescence emission spectrum.

-

Workflow and Logical Relationships

The spectroscopic characterization of this compound follows a logical workflow, where each technique provides complementary information to build a complete picture of the molecule's identity and properties.

As no specific signaling pathways involving this compound were identified in the literature for this technical guide, a logical workflow for its comprehensive spectroscopic analysis is presented. This workflow illustrates the sequential and complementary nature of the different spectroscopic techniques employed for its characterization.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, UV-Vis, and fluorescence spectroscopy provides a robust and comprehensive understanding of its molecular structure and photophysical properties. The data and protocols presented in this guide are intended to be a valuable resource for researchers and scientists working with this versatile molecule, facilitating its application in a wide range of scientific endeavors.

References

Synthesis of 1-Hydroxypyrene from 4-Acetylpyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-hydroxypyrene, a critical biomarker for polycyclic aromatic hydrocarbon (PAH) exposure, starting from 4-acetylpyrene. The described methodology is a two-step process involving a Baeyer-Villiger oxidation followed by saponification. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway to facilitate understanding and replication by researchers in organic synthesis and drug development.

Introduction

1-Hydroxypyrene is the primary urinary metabolite of pyrene and serves as a key biomarker for assessing human exposure to PAHs.[1][2] Accurate synthesis of this compound is crucial for toxicological studies, environmental monitoring, and as a standard in analytical chemistry. While several synthetic routes to 1-hydroxypyrene exist, this guide focuses on a practical and efficient method starting from this compound. This pathway involves the Baeyer-Villiger oxidation of the acetyl group to form an acetate ester, which is subsequently hydrolyzed to yield the target phenol.

Reaction Pathway Overview

The synthesis proceeds in two main steps as outlined below:

-

Baeyer-Villiger Oxidation: this compound is oxidized using a peroxy acid or a suitable substitute to yield 1-acetoxypyrene. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the pyrenyl group.

-

Saponification (Hydrolysis): The intermediate, 1-acetoxypyrene, is then hydrolyzed under basic conditions to produce 1-hydroxypyrene.

Caption: Overall workflow for the synthesis of 1-hydroxypyrene from this compound.

Experimental Protocols

The following protocols are based on the procedures detailed in patent CN105732331B.[3]

Step 1: Synthesis of 1-Acetoxypyrene via Baeyer-Villiger Oxidation

This procedure describes the oxidation of this compound to form the intermediate, 1-acetoxypyrene.

Materials:

-

This compound

-

Sodium perborate

-

Dichloromethane

-

Ethanol

-

Water

Procedure:

-

To a 2000 ml reaction vessel, add 1000 ml of dichloromethane, 199 g of sodium perborate (2 mol), and 240 g of this compound.[3]

-

Heat the mixture to reflux and maintain the reflux for 6 hours.[3]

-

After the reaction is complete, cool the mixture to approximately 30°C.

-

Add 500 ml of water to the reaction mixture, allow it to stand, and separate the layers.

-

Extract the aqueous layer with the dichloromethane layer.

-

Concentrate the combined dichloromethane layers to dryness under reduced pressure.

-

Add 1000 ml of ethanol to the resulting concentrate and heat to reflux.

-

Cool the solution to approximately 20°C to induce crystallization.

-

Filter the mixture to collect the solid product.

-

Dry the solid to obtain white 1-acetoxypyrene.

Step 2: Synthesis of 1-Hydroxypyrene via Saponification

This procedure details the hydrolysis of 1-acetoxypyrene to the final product, 1-hydroxypyrene.

Materials:

-

1-Acetoxypyrene

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl, 35%)

-

Water

Procedure:

-

In a 2000 ml reaction vessel, dissolve 245 g of 1-acetoxypyrene and 80 g of sodium hydroxide (2 mol) in 1000 ml of water.[3][4]

-

Heat the mixture to 60°C and maintain this temperature for approximately 6 hours to ensure complete reaction.[3][4]

-

Cool the reaction mixture to about 30°C.

-

Slowly add 500 ml of 35% concentrated hydrochloric acid dropwise until a large amount of white solid precipitates.[3][4]

-

Filter the mixture to collect the solid 1-hydroxypyrene.

-

Dry the solid product.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1-hydroxypyrene from this compound, as reported in the cited literature.[3]

Table 1: Quantitative Data for the Synthesis of 1-Acetoxypyrene

| Parameter | Value | Reference |

| Starting Material | This compound (240 g) | [3] |

| Reagents | Sodium perborate (199 g) | [3] |

| Solvent | Dichloromethane (1000 ml) | [3] |

| Reaction Time | 6 hours | [3] |

| Product Yield | 245 g | [3] |

| Purity (HPLC) | 99.65% | [3] |

| Reaction Yield | 96.2% | [3] |

Table 2: Quantitative Data for the Synthesis of 1-Hydroxypyrene

| Parameter | Value | Reference |

| Starting Material | 1-Acetoxypyrene (245 g) | [3][4] |

| Reagents | Sodium hydroxide (80 g) | [3][4] |

| Solvent | Water (1000 ml) | [3][4] |

| Reaction Time | ~6 hours | [3][4] |

| Product Yield | 196 g | [3][4] |

| Purity (HPLC) | 99.28% | [3][4] |

| Reaction Yield | 95.4% | [3][4] |

Reaction Mechanisms

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a well-established reaction in organic chemistry that converts ketones to esters.[5] The reaction proceeds via the Criegee intermediate, with the migratory aptitude of the substituents on the ketone determining the regioselectivity.[6] In the case of this compound, the pyrenyl group has a higher migratory aptitude than the methyl group, leading to the insertion of the oxygen atom between the carbonyl carbon and the pyrene ring.

Caption: Simplified mechanism of the Baeyer-Villiger oxidation.

Saponification

Saponification is the hydrolysis of an ester under basic conditions. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxide leaving group, which in this case is the pyrenoxide ion. A final acid workup protonates the pyrenoxide to yield the final 1-hydroxypyrene product.

Caption: Simplified mechanism of the saponification of 1-acetoxypyrene.

Conclusion

The synthesis of 1-hydroxypyrene from this compound via a Baeyer-Villiger oxidation and subsequent saponification is an efficient and high-yielding process. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to produce this important biomarker for use in various scientific applications. The use of readily available reagents and straightforward reaction conditions makes this synthetic route attractive for both laboratory-scale and potential scale-up operations.

References

- 1. Synthesis of a molecularly imprinted polymer for the isolation of 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]

- 4. 1-HYDROXYPYRENE synthesis - chemicalbook [chemicalbook.com]

- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]

Unveiling the Microenvironment: A Technical Guide to the Environmental Sensitivity of 4-Acetylpyrene Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylpyrene, a derivative of the well-studied polycyclic aromatic hydrocarbon pyrene, is a fluorescent probe increasingly recognized for its sensitivity to the local microenvironment. Its photophysical properties, particularly its fluorescence emission, are exquisitely responsive to solvent polarity, making it a valuable tool in diverse research areas, including materials science, cell biology, and drug delivery. The acetyl group, an electron-withdrawing substituent, enhances the solvatochromic characteristics of the pyrene core, leading to significant shifts in its fluorescence spectrum in response to changes in the surrounding medium. This technical guide provides an in-depth exploration of the environmental sensitivity of this compound fluorescence, offering researchers the foundational knowledge and practical protocols to leverage this powerful analytical tool.

Core Principles: Solvatochromism and Fluorescence Quenching

The environmental sensitivity of this compound's fluorescence is primarily governed by two key phenomena: solvatochromism and fluorescence quenching.

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. In the case of this compound, the acetyl group introduces a dipole moment in the molecule. Upon excitation with light, the electron distribution in the molecule changes, leading to a different, typically larger, dipole moment in the excited state. Polar solvent molecules can then reorient themselves around the excited fluorophore, stabilizing it and lowering its energy level. This stabilization is more pronounced in more polar solvents, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission spectrum. The magnitude of this shift can be correlated with solvent polarity scales, such as the Reichardt's ET(30) scale.

Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance. This can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent ground-state complex (static quenching), and Förster resonance energy transfer (FRET). The presence of certain molecules or ions in the vicinity of this compound can lead to a reduction in its fluorescence output, providing a means to detect and quantify these quenchers.

Data Presentation: Photophysical Properties of a Structurally Related Pyrene Derivative

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |

| n-Hexane | 1.88 | 1.375 | 424 | 0.98 |

| Cyclohexane | 2.02 | 1.427 | 424 | 0.95 |

| Dioxane | 2.21 | 1.422 | 478 | 0.85 |

| Dichloromethane | 8.93 | 1.424 | 498 | 0.65 |

| 2-Propanol | 19.9 | 1.377 | 503 | 0.45 |

| Ethanol | 24.6 | 1.361 | 511 | 0.35 |

| Methanol | 32.7 | 1.329 | 522 | 0.25 |

| Acetonitrile | 37.5 | 1.344 | 547 | 0.15 |

Data for 1-(4-N,N-dimethylaminophenylethynyl)pyrene (DMAPEPy) adapted from Subuddhi et al., Photochem. Photobiol. Sci., 2006, 5, 459-466.[1] It is important to note that while the trends are expected to be similar, the exact values for this compound will differ due to the specific nature of the acetyl substituent.

Experimental Protocols

I. Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilutions.

Materials:

-

This compound (solid)

-

Spectroscopic grade solvent (e.g., Dichloromethane, THF, or Acetonitrile)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Spatula

-

Ultrasound bath (optional)

Procedure:

-

Accurately weigh a small amount of this compound (e.g., 1 mg) using an analytical balance.

-

Transfer the weighed solid into a 10 mL volumetric flask.

-

Add a small amount of the chosen solvent to the flask to dissolve the solid. Gentle swirling or sonication can be used to aid dissolution.

-

Once the solid is completely dissolved, carefully add the solvent to the calibration mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Store the stock solution in a dark, cool place, preferably wrapped in aluminum foil to prevent photodegradation.

II. Measurement of Fluorescence Emission Spectra in Various Solvents

Objective: To record the fluorescence emission spectra of this compound in a range of solvents with varying polarity to observe solvatochromic shifts.

Materials:

-

This compound stock solution

-

A series of spectroscopic grade solvents of varying polarity (e.g., n-Hexane, Cyclohexane, Dioxane, Dichloromethane, Ethanol, Methanol, Acetonitrile)

-

Volumetric flasks or microtubes for dilutions

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Prepare dilute solutions of this compound in each of the chosen solvents by diluting the stock solution. The final concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength). A common concentration range is 1-10 µM.

-

Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time (usually 15-30 minutes).

-

Set the excitation wavelength. For this compound, a suitable excitation wavelength is typically around 340-360 nm. It is advisable to first record an excitation spectrum to determine the optimal excitation wavelength.

-

Set the emission wavelength range to be scanned (e.g., 370-600 nm).

-

Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal-to-noise. A good starting point is 5 nm for both.

-

Fill a quartz cuvette with the solvent to be used as a blank and record a solvent blank spectrum. This is to check for any background fluorescence from the solvent itself.

-

Rinse the cuvette with the this compound solution to be measured, and then fill the cuvette with the solution.

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Record the fluorescence emission spectrum.

-

Repeat steps 7-9 for each of the prepared solutions in different solvents.

-

Analyze the spectra to determine the wavelength of maximum emission (λem) for each solvent.

III. Determination of Relative Fluorescence Quantum Yield

Objective: To determine the relative fluorescence quantum yield of this compound in different solvents using a known standard.

Materials:

-

This compound solutions in various solvents

-

A fluorescence standard with a known quantum yield in the same solvent(s) (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a series of solutions of both the this compound sample and the reference standard in the chosen solvent(s) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum for each solution using the spectrofluorometer. Ensure that the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

-

Determine the slope of the linear fits for both the sample (GradX) and the standard (GradStd).

-

Calculate the relative fluorescence quantum yield (ΦX) of the sample using the following equation:

ΦX = ΦStd * (GradX / GradStd) * (nX2 / nStd2)

where:

-

ΦStd is the quantum yield of the standard.

-

GradX and GradStd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

-

nX and nStd are the refractive indices of the sample and standard solutions, respectively (for dilute solutions, the refractive index of the solvent can be used).

-

Mandatory Visualization

Experimental Workflow for Characterizing the Environmental Sensitivity of this compound

Caption: Workflow for investigating the environmental sensitivity of this compound fluorescence.

Logical Relationship of Solvatochromism

References

Basic principles of 4-Acetylpyrene as a fluorescent probe

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

4-Acetylpyrene is a versatile fluorescent probe renowned for its sensitivity to the microenvironment. This sensitivity, primarily to solvent polarity and viscosity, stems from the photophysical properties of the pyrene moiety in conjunction with its acetyl substituent. The core principle behind its function lies in the phenomenon of Twisted Intramolecular Charge Transfer (TICT), which governs its fluorescence emission characteristics in response to changes in its immediate surroundings.

Upon excitation, this compound can exist in a locally excited (LE) state. However, in polar or viscous environments, the molecule can undergo a conformational change where the acetyl group twists relative to the pyrene ring. This leads to the formation of a TICT state, which has a lower energy level than the LE state and exhibits a red-shifted, and often quenched, fluorescence emission. The extent of this conformational change and the resulting fluorescence characteristics are highly dependent on the polarity and viscosity of the medium, making this compound a powerful tool for probing these properties in various chemical and biological systems.

Photophysical Properties of this compound

The photophysical characteristics of this compound are crucial for its application as a fluorescent probe. These properties, including its absorption and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime, are significantly influenced by the solvent environment.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λ_abs) | ~350 nm | Cyclohexane | --INVALID-LINK-- |

| ~365 nm | Acetonitrile | --INVALID-LINK-- | |

| Emission Maximum (λ_em) | ~385 nm, 405 nm | Cyclohexane | --INVALID-LINK-- |

| ~480 nm | Acetonitrile | --INVALID-LINK-- | |

| Fluorescence Quantum Yield (Φ_F) | 0.25 | Cyclohexane | --INVALID-LINK-- |

| 0.01 | Acetonitrile | --INVALID-LINK-- | |

| Fluorescence Lifetime (τ_F) | ~20 ns | Cyclohexane | --INVALID-LINK-- |

| <1 ns | Acetonitrile | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

Materials:

-

Pyrene

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve pyrene in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly pouring the mixture into a beaker of ice containing 1 M hydrochloric acid.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application as a Solvent Polarity Probe

Materials:

-

Stock solution of this compound in a non-polar solvent (e.g., cyclohexane)

-

A series of solvents with varying polarities

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of this compound in the different solvents of interest. The final concentration should be in the micromolar range to avoid aggregation.

-

Record the fluorescence emission spectrum of each solution using an excitation wavelength of approximately 350 nm.

-

Note the wavelength of the maximum fluorescence emission for each solvent.

-

Plot the emission maximum wavelength as a function of a solvent polarity scale (e.g., the Reichardt E_T(30) scale).

-

The resulting correlation can be used to determine the polarity of an unknown microenvironment by measuring the emission maximum of this compound within it.

Signaling Pathway and Workflow Visualizations

Viscosity Sensing Mechanism of this compound

The viscosity sensing capability of this compound is intrinsically linked to the restriction of intramolecular rotation in viscous media. In low-viscosity environments, the acetyl group can freely rotate, promoting the formation of the non-emissive or weakly emissive TICT state. As viscosity increases, this rotation is hindered, favoring emission from the locally excited (LE) state, which results in an increase in fluorescence intensity and a blue shift in the emission spectrum.

Caption: Viscosity sensing mechanism of this compound via the TICT state.

Experimental Workflow for Viscosity Measurement

The following diagram outlines the typical workflow for utilizing this compound to measure the viscosity of a sample.

Caption: Experimental workflow for viscosity measurement using this compound.

Methodological & Application

Application Notes and Protocols: 4-Acetylpyrene as a Fluorescent Probe for Local Polarity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylpyrene is a fluorescent probe that exhibits solvatochromism, a phenomenon where the color (emission wavelength) of a substance changes with the polarity of the solvent. This property makes it a valuable tool for investigating the local polarity of microenvironments, such as the hydrophobic pockets of proteins, the interior of micelles, and the lipid bilayers of cell membranes. The acetyl group at the 4-position of the pyrene core enhances its sensitivity to the surrounding environment's polarity. Upon excitation, the emission spectrum of this compound, particularly the ratio of the intensities of its vibronic bands, provides a quantitative measure of the local polarity. This application note provides a detailed protocol for using this compound as a fluorescent probe to determine local polarity.

Principle

The fluorescence emission spectrum of pyrene and its derivatives typically shows five distinct vibronic bands. The intensity ratio of the first and third vibronic peaks (I₁/I₃), known as the Py scale, is particularly sensitive to the polarity of the probe's microenvironment. In non-polar environments, the I₁ peak is more intense, while in polar environments, the intensity of the I₃ peak increases. By calibrating the I₁/I₃ ratio in solvents of known polarity, a polarity scale can be established, allowing for the determination of the effective polarity of an unknown environment.

Data Presentation

Due to the limited availability of specific photophysical data for this compound in a wide range of solvents, the following table presents representative data from a closely related push-pull pyrene dye (PC) to illustrate the expected solvatochromic shifts and quantum yields.[1] This data demonstrates the significant changes in emission maxima and fluorescence quantum yield with varying solvent polarity.

| Solvent | Polarity (ET(30) kcal/mol) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| Cyclohexane | 31.2 | 417 | 483 | 3389 | 0.81 |

| Toluene | 33.9 | 421 | 513 | 4531 | 0.83 |

| Dichloromethane | 40.7 | 425 | 557 | 5945 | 0.78 |

| Acetone | 42.2 | 420 | 573 | 6813 | 0.58 |

| Acetonitrile | 45.6 | 419 | 585 | 7338 | 0.43 |

| Ethanol | 51.9 | 421 | 601 | 7751 | 0.15 |

| Water | 63.1 | 423 | 645 | 9218 | < 0.01 |

Note: The data presented is for a representative push-pull pyrene dye (PC) and is intended for illustrative purposes. Actual values for this compound may vary.

Experimental Protocols

Materials

-

This compound (MW: 244.29 g/mol )

-

Spectroscopy grade solvents of varying polarities (e.g., hexane, cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes for fluorescence spectroscopy

-

Fluorescence spectrophotometer

Preparation of Stock Solution

-

Weighing: Accurately weigh a small amount of this compound (e.g., 2.44 mg).

-

Dissolving: Dissolve the weighed this compound in a suitable non-polar solvent in which it is highly soluble (e.g., 10 mL of spectroscopic grade acetone or dichloromethane) to prepare a stock solution of known concentration (e.g., 1 mM).

-

Storage: Store the stock solution in a dark, airtight container at 4°C to prevent solvent evaporation and photodegradation.

Measurement of Fluorescence Spectra

-

Sample Preparation: Prepare a series of solutions of this compound in different solvents of known polarity. The final concentration of the probe should be in the micromolar range (e.g., 1-10 µM) to avoid aggregation and inner filter effects. This is achieved by diluting the stock solution into the respective solvents.

-

Instrument Setup:

-

Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the excitation wavelength. For pyrene derivatives, this is typically in the range of 330-350 nm. The optimal excitation wavelength for this compound should be determined by measuring its absorption spectrum.

-

Set the emission wavelength range to scan from approximately 350 nm to 600 nm.

-

Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

-

-

Blank Measurement: Record the fluorescence spectrum of a blank sample (the solvent without the probe) to account for any background fluorescence.

-

Sample Measurement:

-

Rinse the cuvette with the sample solution three times before filling it.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Record the fluorescence emission spectrum.

-

Repeat the measurement for each solvent.

-

Data Analysis

-

Background Subtraction: Subtract the blank spectrum from each of the sample spectra.

-

Peak Identification: Identify the vibronic peaks in the corrected emission spectra. For pyrene derivatives, the first (I₁) and third (I₃) peaks are of primary interest.

-

Intensity Ratio Calculation: Determine the fluorescence intensity of the first (I₁) and third (I₃) vibronic peaks. Calculate the I₁/I₃ ratio for each solvent.

-

Calibration Curve: Plot the I₁/I₃ ratio as a function of a known solvent polarity scale (e.g., the Reichardt's dye ET(30) scale). This plot serves as a calibration curve.

-

Determination of Unknown Polarity: To determine the polarity of an unknown microenvironment (e.g., a protein binding site), introduce the this compound probe into the system, measure its fluorescence spectrum, calculate the I₁/I₃ ratio, and use the calibration curve to determine the effective polarity.

Visualizations

Caption: Experimental workflow for determining local polarity using this compound.

Caption: Principle of polarity sensing using the I₁/I₃ ratio of this compound.

Applications in Drug Development

-

Characterizing Drug Binding Sites: this compound can be used to probe the polarity of drug binding sites on proteins and other biological macromolecules. This information is crucial for understanding drug-target interactions and for the rational design of new drug candidates.

-

Screening for Drug Candidates: Changes in the fluorescence of this compound upon binding of a ligand to a target protein can be used to screen for potential drug candidates.

-

Studying Membrane-Drug Interactions: The probe can be incorporated into lipid membranes to study the effects of drugs on membrane polarity and fluidity.

-

Monitoring Drug Delivery: In some cases, fluorescent probes can be attached to drug molecules to monitor their delivery and release within cells.

Conclusion

This compound is a versatile and sensitive fluorescent probe for investigating local polarity in a variety of chemical and biological systems. The experimental protocols and principles outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to utilize this powerful tool in their studies. The solvatochromic properties of this compound offer valuable insights into microenvironments that are not easily accessible by other techniques, making it an indispensable tool in modern research.

References

Application Notes and Protocols for Selective Cysteine Detection Using a 4-Acetylpyrene-Based Probe

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-acetylpyrene-derived fluorescent probes for the selective detection of cysteine (Cys). The protocol is based on the principle of a Michael addition reaction, which elicits a fluorometric response upon the probe's interaction with cysteine.

Principle and Mechanism

Pyrene-based fluorescent probes containing an α,β-unsaturated carbonyl moiety serve as effective sensors for cysteine. The underlying detection mechanism involves a nucleophilic attack by the thiol group of cysteine on the α,β-unsaturated ketone of the probe. This Michael addition reaction disrupts the intramolecular charge transfer (ICT) within the probe molecule, leading to a significant enhancement in fluorescence intensity, allowing for the quantitative detection of cysteine.[1]

Reaction Mechanism Diagram

Caption: Figure 1: Reaction mechanism of a this compound-derived probe with cysteine.

Quantitative Data of Pyrene-Based Cysteine Probes

Several fluorescent probes derived from this compound have been developed for cysteine detection. The table below summarizes their key performance characteristics.

| Probe Name | Limit of Detection (LOD) | Response Time | Selectivity | Reference |

| PA-1 | 10 pM | < 1 minute | High selectivity over other bio-thiols | [1] |

| PAQ | 0.27 µM | 2 minutes | High selectivity and anti-interference ability | [2] |

| 3-(5-bromopyridin-3-yl)-1-(pyren-1-yl) prop-2-en-1-one | 0.52 µM | Not Specified | Excellent selectivity for Cys | [3][4] |

| CP-1 | Not Specified | Not Specified | Specific recognition of Cys in the presence of other amino acids and biothiols | [5] |

Experimental Protocols

Synthesis of a this compound-Based Probe (Example: PA-1)

The synthesis of a pyrene-based probe can be achieved via a Claisen-Schmidt condensation reaction between acetylpyrene and an appropriate aldehyde.[1]

Materials:

-

1-Acetylpyrene

-

Salicylaldehyde

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 1-acetylpyrene and salicylaldehyde in ethanol.

-

Add a solution of potassium hydroxide in ethanol dropwise to the mixture while stirring.

-

Continue stirring the reaction mixture at room temperature for the specified time (e.g., 12 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

The resulting precipitate (the probe) is collected by filtration, washed with water and ethanol, and dried under vacuum.

-

Characterize the synthesized probe using techniques such as 1H NMR, 13C NMR, and mass spectrometry.[1]

General Protocol for Cysteine Detection in Aqueous Solution

Materials:

-

Synthesized pyrene-based probe stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Cysteine standard solutions of varying concentrations

-

Fluorometer

Workflow for Cysteine Detection:

Caption: Figure 2: Experimental workflow for cysteine detection.

Procedure:

-

Prepare a working solution of the pyrene-based probe by diluting the stock solution in PBS (pH 7.4). The final concentration will depend on the specific probe's characteristics (e.g., 10 µM).

-

To a cuvette containing the probe working solution, add the sample containing cysteine.

-

Incubate the mixture at room temperature for a period sufficient for the reaction to complete (e.g., 2-10 minutes).[2][6]

-

Measure the fluorescence emission spectrum using a fluorometer. The excitation wavelength will be specific to the probe (e.g., 342 nm for PA-1), and the emission will be recorded in the appropriate range (e.g., 400-600 nm).[1]

-

The fluorescence intensity at the emission maximum (e.g., 467 nm for PA-1) is proportional to the cysteine concentration.[1]

-

Generate a calibration curve by plotting the fluorescence intensity against known concentrations of cysteine standards to quantify the amount of cysteine in unknown samples.

Protocol for Cysteine Detection in Living Cells

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Pyrene-based probe stock solution

-

Confocal laser scanning microscope

Workflow for Cellular Imaging of Cysteine:

Caption: Figure 3: Workflow for cellular imaging of cysteine.

Procedure:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Seed the cells on coverslips in a culture dish and allow them to adhere overnight.

-

Before imaging, wash the cells with PBS.

-

Incubate the cells with the pyrene-based probe (e.g., 10 µM in serum-free medium) for a specified time (e.g., 30 minutes) at 37°C.[1]

-

Wash the cells three times with PBS to remove any excess probe.

-

For detecting changes in intracellular cysteine levels, cells can be pre-treated with N-ethylmaleimide (NEM), a cysteine-depleting agent, or supplemented with exogenous cysteine before or after probe incubation.

-

Mount the coverslips on a glass slide and observe the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the probe.[1]

-

The intracellular fluorescence intensity will correlate with the concentration of cysteine.

Applications

-

In vitro Quantification: These protocols can be used for the sensitive and selective quantification of cysteine in various biological samples, including blood serum.[1]

-

Cellular Imaging: The cell-permeable nature of these probes allows for the visualization and tracking of cysteine dynamics within living cells, providing insights into cellular redox processes and related pathologies.[1][2]

-

Disease Diagnosis: Abnormal cysteine levels are associated with various diseases. These probes may serve as tools for developing diagnostic assays.[7]

-

Drug Development: The protocols can be adapted to screen for drugs that modulate intracellular cysteine levels.

References

- 1. A novel pyrene based fluorescent probe for selective detection of cysteine in presence of other bio-thiols in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Pyrene-Based Fluorescent Probe for Specific Detection of Cysteine and its Application in Living Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Fluorescent Probe Based on Pyrene Ring for Detecting Cys and its Application in Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Fluorescent Probe Based on Pyrene Ring for Detecting Cys and its Application in Biology (2019) | Jianbin Chao | 7 Citations [scispace.com]

- 5. an-acetylpyrene-based-fluorescent-probe-for-selective-detection-of-cysteine-in-vitro-and-in-lipid-droplets - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Acetylpyrene for Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylpyrene is a fluorescent probe belonging to the pyrene family of polycyclic aromatic hydrocarbons. Pyrene and its derivatives are well-regarded in cellular imaging due to their high fluorescence quantum yields, excellent photostability, and sensitivity to the local microenvironment.[1] The acetyl group at the 4-position of the pyrene core modulates its photophysical properties, making this compound a potentially valuable tool for live cell imaging applications. Its fluorescence characteristics are sensitive to solvent polarity, which can be leveraged to probe different intracellular environments. While direct applications of this compound in live cell imaging are emerging, its hydroxylated derivative, 1-(hydroxyacetyl)pyrene, has demonstrated good biocompatibility, efficient cellular uptake, and utility in cell imaging, suggesting a strong potential for this compound in similar applications.[2]

These application notes provide an overview of the properties of this compound and a generalized protocol for its use in live cell imaging, based on its known photophysical characteristics and established methods for similar pyrene-based probes.

Principle of Action

The fluorescence of pyrene and its derivatives is highly sensitive to the polarity of their immediate environment. In non-polar environments, the emission spectrum of pyrene typically shows a well-resolved vibrational fine structure. As the polarity of the solvent increases, a broadening of the emission spectrum and a red-shift are often observed. This solvatochromic effect allows this compound to act as a sensor for the hydrophobicity of its surroundings within a live cell. For instance, it can differentiate between the lipid-rich, non-polar environment of cellular membranes and the more polar environment of the cytoplasm. The mechanism behind this sensitivity is related to the interaction of the excited state of the pyrene molecule with the surrounding solvent molecules.

Data Presentation

Photophysical Properties of this compound

The following table summarizes the key photophysical properties of this compound in various solvents. This data is crucial for selecting appropriate excitation and emission filters for fluorescence microscopy and for interpreting the imaging results.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | ~350 - 370 nm | Various Organic Solvents | [3] |

| Emission Maximum (λem) | ~380 - 500 nm | Various Organic Solvents | [3] |

| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.3 | Varies with solvent polarity | [3] |

| Fluorescence Lifetime (τF) | Varies (typically ns range) | Dependent on environment | [4] |

Note: The photophysical properties of this compound, particularly its quantum yield and emission maximum, are highly dependent on the solvent environment. Generally, the quantum yield is lower in non-polar solvents and increases in more polar solvents.

Cytotoxicity Data

| Compound | Cell Line | Cytotoxicity Metric | Value | Reference |

| Pyrene | HepG2 (Human Liver Cancer Cells) | Significant Cytotoxicity | 50 nM (28% reduction in cell viability) | [5] |

Experimental Protocols

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium appropriate for the cell line of interest

-

Live cell imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)

-

Cell line of interest (e.g., HeLa, A549, HepG2)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom pyrene filter set)

Stock Solution Preparation

-

Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Staining Protocol

-

Cell Seeding: Seed the cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at an appropriate density to achieve 60-80% confluency on the day of the experiment.

-

Probe Loading:

-

On the day of the experiment, aspirate the cell culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Dilute the this compound stock solution in pre-warmed complete cell culture medium or serum-free medium to the desired final concentration (typically in the range of 1-10 µM). It is highly recommended to perform a concentration titration to determine the optimal concentration that provides good signal-to-noise with minimal cytotoxicity.

-

Add the loading solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and experimental goals.

-

-

Washing:

-

After incubation, aspirate the loading solution.

-

Wash the cells two to three times with pre-warmed PBS or live cell imaging buffer to remove any excess, unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed live cell imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope.

-

Fluorescence Microscopy

-

Excitation: Use an excitation wavelength in the range of 350-370 nm. A standard DAPI filter set may be suitable.

-

Emission: Collect the emission signal in the range of 380-500 nm.

-

Image Acquisition: Acquire images using appropriate exposure times and camera settings to minimize phototoxicity and photobleaching. It is advisable to use the lowest possible excitation light intensity and the shortest exposure time that provides a good quality image.

Mandatory Visualizations

Caption: Workflow for live cell imaging.

Caption: Environmental sensing mechanism.

References

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Photophysical characterization and the self-assembly properties of mono- and bis-pyrene derivatives for cell imaging applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Peptide Vectors Carry Pyrene to Cell Organelles Allowing Real-Time Quantification of Free Radicals in Mitochondria by Time-Resolved Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Cellular uptake and intracellular localization of benzo(a)pyrene by digital fluorescence imaging microscopy | Semantic Scholar [semanticscholar.org]

- 5. Effects of Pyrene on Human Liver HepG2 Cells: Cytotoxicity, Oxidative Stress, and Transcriptomic Changes in Xenobiotic Metabolizing Enzymes and Inflammatory Markers with Protection Trial Using Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

Site-Specific Protein Labeling with 4-Acetylpyrene Maleimide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins is a critical technique in biomedical research and drug development, enabling the precise attachment of probes to study protein structure, function, and interactions. 4-Acetylpyrene maleimide is a fluorescent labeling reagent that combines the selective reactivity of a maleimide group towards sulfhydryl residues (cysteine) with the unique photophysical properties of the pyrene fluorophore. The acetyl group on the pyrene moiety can modulate its fluorescent properties. This reagent is particularly useful for introducing a fluorescent reporter at a specific cysteine residue within a protein.

The maleimide group reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond.[1][2] This high selectivity allows for controlled labeling of proteins, especially those with a single or a few accessible cysteine residues. The pyrene moiety is a valuable fluorescent probe due to its sensitivity to the local microenvironment.[2] Its fluorescence emission spectrum can provide information about the polarity of the probe's surroundings. Furthermore, pyrene is well-known for its ability to form an excited-state dimer, or "excimer," when two pyrene molecules are in close proximity (~10 Å).[3] This excimer exhibits a characteristic broad, red-shifted emission, which can be used to probe protein conformational changes or protein-protein interactions.

These application notes provide a detailed protocol for the site-specific labeling of proteins with this compound maleimide, including methods for sample preparation, labeling, purification, and characterization of the resulting conjugate.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound maleimide and its protein conjugates is provided below. This data is essential for designing labeling experiments and analyzing the results.

| Property | Value | Reference/Note |

| This compound Maleimide | ||

| Molecular Weight | ~299.3 g/mol | Calculated |

| Reactive Group | Maleimide | Reacts with sulfhydryl groups (thiols) |

| Fluorophore | This compound | |

| Excitation Maximum (λex) | ~340 nm | [4] |

| Emission Maximum (λem) - Monomer | ~375-400 nm | [4] |

| Emission Maximum (λem) - Excimer | ~460-500 nm | [2] |

| Molar Extinction Coefficient (ε) at ~340 nm | ~40,000 M⁻¹cm⁻¹ | Approximate value based on N-(1-pyrenyl)maleimide |

| Protein Conjugate | ||

| Bond Type | Thioether | Stable covalent bond |

| Target Residue | Cysteine |

Experimental Protocols

Materials and Reagents

-

Protein of interest (with at least one accessible cysteine residue)

-

This compound maleimide

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification column (e.g., size-exclusion chromatography)

-

Spectrophotometer and Fluorometer

Protocol 1: Preparation of Reagents

-

Protein Solution: Prepare a solution of the protein of interest in PBS at a concentration of 1-5 mg/mL. If the buffer contains any thiol-containing compounds (like dithiothreitol or β-mercaptoethanol), they must be removed by dialysis or buffer exchange prior to labeling.

-

This compound Maleimide Stock Solution: Dissolve this compound maleimide in anhydrous DMSO or DMF to a final concentration of 10 mM. This stock solution should be prepared fresh and protected from light.

-

TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in water.

Protocol 2: Reduction of Protein Disulfide Bonds (Optional)

This step is necessary if the target cysteine residue is involved in a disulfide bond.

-

To the protein solution, add TCEP stock solution to a final concentration of 1 mM.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Remove the excess TCEP by dialysis or using a desalting column.

Protocol 3: Protein Labeling with this compound Maleimide

-

Add a 10- to 20-fold molar excess of the this compound maleimide stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation. The reaction should be protected from light.

-

Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to a final concentration of 10 mM to react with any excess this compound maleimide. Incubate for 15 minutes.

Protocol 4: Purification of the Labeled Protein

-

Separate the labeled protein from unreacted this compound maleimide and the quenching reagent using size-exclusion chromatography.

-

Equilibrate the column with PBS buffer.

-

Apply the reaction mixture to the column and collect the fractions corresponding to the protein. The labeled protein will typically be in the first colored fraction to elute.

-

Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~340 nm (for the pyrene label).

Protocol 5: Characterization of the Labeled Protein

1. Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and ~340 nm (A₃₄₀).

-

Calculate the concentration of the protein using the following equation:

Protein Concentration (M) = [A₂₈₀ - (A₃₄₀ × CF)] / ε_protein

Where:

-

CF is the correction factor for the absorbance of the dye at 280 nm (A₃₄₀ / ε_dye). A typical CF for pyrene dyes is around 0.15.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the concentration of the dye using the following equation:

Dye Concentration (M) = A₃₄₀ / ε_dye

Where:

-

ε_dye is the molar extinction coefficient of this compound maleimide at ~340 nm (~40,000 M⁻¹cm⁻¹).

-

-

Calculate the DOL:

DOL = Dye Concentration (M) / Protein Concentration (M)

2. Fluorescence Spectroscopy

-

Record the fluorescence emission spectrum of the labeled protein by exciting at ~340 nm.

-

Observe the characteristic monomer emission peaks between 375 nm and 400 nm.[4]

-

If excimer formation is expected (e.g., in cases of high labeling density or specific protein conformations), look for a broad emission band around 460-500 nm.[2]

Diagrams

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction with TCEP and subsequent removal of the reducing agent. |

| Inactive maleimide reagent. | Use fresh, anhydrous DMSO/DMF for the stock solution and protect it from light and moisture. | |